molecular formula C15H21NO5 B1331006 3-[(Tert-butoxycarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid CAS No. 96363-20-1

3-[(Tert-butoxycarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid

Cat. No.: B1331006
CAS No.: 96363-20-1
M. Wt: 295.33 g/mol
InChI Key: OPAAZWPTEYZZIW-UHFFFAOYSA-N
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Description

3-[(Tert-butoxycarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid is an organic compound with the chemical formula C17H23NO5. It is a white solid that is soluble in organic solvents such as dimethyl sulfoxide and chloroform, but insoluble in water . This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Tert-butoxycarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. One common method involves the reaction of 4-methoxyphenylacetic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using flow microreactor systems. These systems allow for the efficient and sustainable introduction of the tert-butoxycarbonyl group into various organic compounds. The flow process is more versatile and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

3-[(Tert-butoxycarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can react with the Boc-protected amino group under basic conditions.

Major Products

    Oxidation: 4-methoxybenzoic acid or 4-methoxybenzaldehyde.

    Reduction: 3-[(Tert-butoxycarbonyl)amino]-3-(4-methoxyphenyl)propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(Tert-butoxycarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(Tert-butoxycarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amino group, which can then participate in various biochemical pathways. The methoxy group can also undergo metabolic transformations, affecting the compound’s activity and interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(Tert-butoxycarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid is unique due to the presence of both a Boc-protected amino group and a methoxy group on the aromatic ring

Properties

IUPAC Name

3-(4-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-12(9-13(17)18)10-5-7-11(20-4)8-6-10/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPAAZWPTEYZZIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70349771
Record name 3-[(tert-butoxycarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70349771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96363-20-1
Record name 3-[(tert-butoxycarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70349771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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